

Application Notes and Protocols for CI-966 Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CI-966 hydrochloride

Cat. No.: B1668964

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These application notes provide a comprehensive overview of the use of **CI-966 hydrochloride**, a selective GABA transporter 1 (GAT-1) inhibitor, in rodent research. The information compiled here is intended to guide researchers in designing and conducting experiments to evaluate the anticonvulsant, anxiolytic, and neuroprotective properties of this compound.

Introduction

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).^[1] By blocking the reuptake of GABA from the synaptic cleft, CI-966 enhances GABAergic neurotransmission, leading to potential therapeutic effects in conditions associated with GABAergic dysfunction, such as epilepsy, anxiety, and neuronal damage.^[1]

Data Presentation: Quantitative Data Summary

The following tables summarize the available quantitative data for **CI-966 hydrochloride** and the related GAT-1 inhibitor, tiagabine, in rodent studies.

Table 1: **CI-966 Hydrochloride** Dosage in Rodent Studies

Application	Species	Rodent Model	Route of Administration	Dose	Observed Effect
Pharmacokinetics	Rat (Wistar)	-	Oral	5 mg/kg	Mean tmax of 4.0 hr, 100% bioavailability [2]
Pharmacokinetics	Rat (Wistar)	-	Intravenous	5 mg/kg	Elimination t1/2 of 4.5 hr [2]
Neuroprotection	Gerbil	Cerebral Ischemia	Intraperitoneal	10 mg/kg	Reduced neuronal degeneration [3]

Table 2: Tiagabine Dosage in Rodent Studies (for reference)

Application	Species	Rodent Model	Route of Administration	Dose (ED50)	Observed Effect
Anticonvulsant	Mouse	Pentylenetetrazol (PTZ)-induced tonic convulsions	Intraperitoneal	2 µmol/kg (~0.8 mg/kg)	Antagonized tonic convulsions
Anticonvulsant	Mouse	DMCM-induced tonic convulsions	Intraperitoneal	2 µmol/kg (~0.8 mg/kg)	Antagonized tonic convulsions
Anticonvulsant	Mouse	Sound-induced seizures (DBA/2 mice)	Intraperitoneal	1 µmol/kg (~0.4 mg/kg)	Antagonized sound-induced seizures
Anticonvulsant	Mouse	Pentylenetetrazol (PTZ)-induced clonic convulsions	Intraperitoneal	5 µmol/kg (~2 mg/kg)	Blocked clonic convulsions
Neuroprotection	Rat	Focal Cerebral Ischemia (MCAO)	Intraperitoneal	10, 20, 40 mg/kg	Dose-dependent reduction in brain infarction volume[4]

Experimental Protocols

Preparation and Administration of CI-966 Hydrochloride

Materials:

- **CI-966 hydrochloride** powder
- Sterile saline (0.9% NaCl) or other appropriate vehicle

- Vortex mixer
- Sterile syringes and needles (25-27 gauge for intraperitoneal injection in mice)

Protocol:

- Vehicle Selection: Based on the desired route of administration and the solubility of **CI-966 hydrochloride**, select an appropriate vehicle. Sterile saline is commonly used for intraperitoneal injections.
- Preparation of Stock Solution:
 - Calculate the required amount of **CI-966 hydrochloride** based on the desired final concentration and volume.
 - Aseptically weigh the **CI-966 hydrochloride** powder.
 - In a sterile tube, add the powder to the appropriate volume of vehicle.
 - Vortex thoroughly until the compound is completely dissolved. Prepare fresh on the day of the experiment.
- Intraperitoneal (IP) Injection in Mice:
 - Restrain the mouse firmly by the scruff of the neck.
 - Tilt the mouse's head slightly downwards.
 - Insert the needle (bevel up) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
 - Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
 - Inject the solution slowly and smoothly.
 - Withdraw the needle and return the mouse to its cage.
 - Monitor the animal for any adverse reactions.

Evaluation of Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

Materials:

- **CI-966 hydrochloride** solution
- Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline)
- Observation chambers
- Stopwatch

Protocol:

- **Animal Acclimation:** Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
- **Drug Administration:** Administer **CI-966 hydrochloride** or vehicle via the desired route (e.g., IP) at a predetermined time before PTZ injection (e.g., 30 minutes).
- **PTZ Induction:** Inject mice with a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).^[1]
- **Observation:** Immediately after PTZ injection, place each mouse in an individual observation chamber and start the stopwatch.
- **Seizure Scoring:** Observe the mice continuously for 30 minutes and score the seizure activity based on a standardized scale (e.g., Racine scale). Key parameters to record include the latency to the first seizure, the severity of seizures (clonic, tonic-clonic), and the duration of seizures.
- **Data Analysis:** Compare the seizure parameters between the **CI-966 hydrochloride**-treated groups and the vehicle-treated control group. A significant increase in seizure latency and a decrease in seizure severity indicate anticonvulsant activity.

Evaluation of Anxiolytic-like Activity: Elevated Plus Maze (EPM) Test in Mice

Materials:

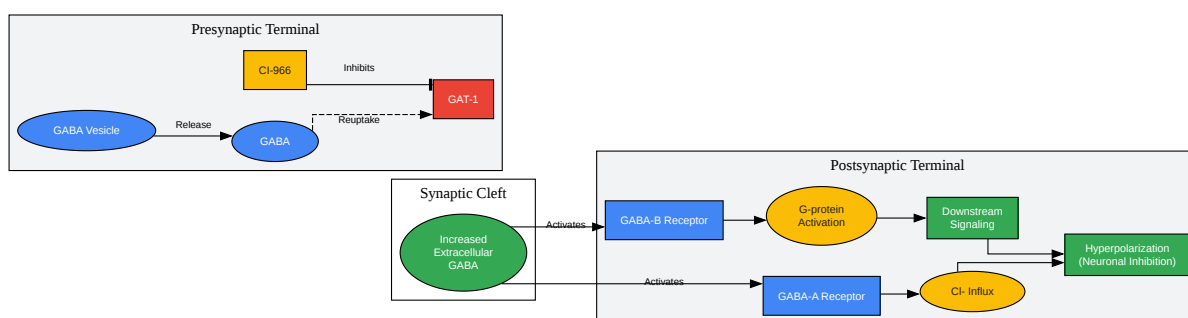
- Elevated plus maze apparatus
- **CI-966 hydrochloride** solution
- Video tracking software (optional, but recommended for accurate data collection)

Protocol:

- Apparatus Setup: The EPM should be situated in a quiet, dimly lit room.
- Animal Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to testing.
- Drug Administration: Administer **CI-966 hydrochloride** or vehicle via the desired route at a predetermined time before the test (e.g., 30 minutes for IP injection).
- Test Procedure:
 - Place the mouse in the center of the maze, facing one of the open arms.
 - Allow the mouse to freely explore the maze for a 5-minute period.[\[4\]](#)
 - Record the session using a video camera positioned above the maze.
- Data Collection: Analyze the video recordings to score the following parameters:
 - Time spent in the open arms.
 - Time spent in the closed arms.
 - Number of entries into the open arms.
 - Number of entries into the closed arms.
 - Total distance traveled (to assess general locomotor activity).

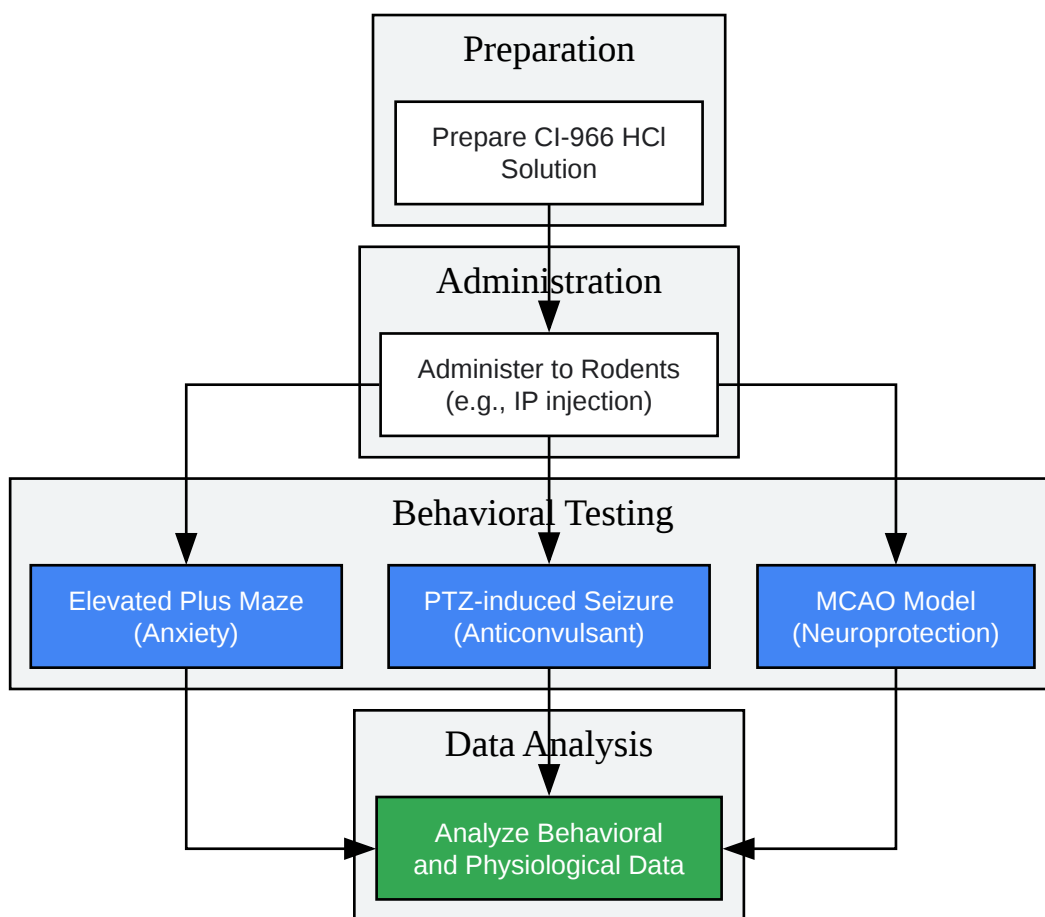
- Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.[4]

Signaling Pathways and Experimental Workflows



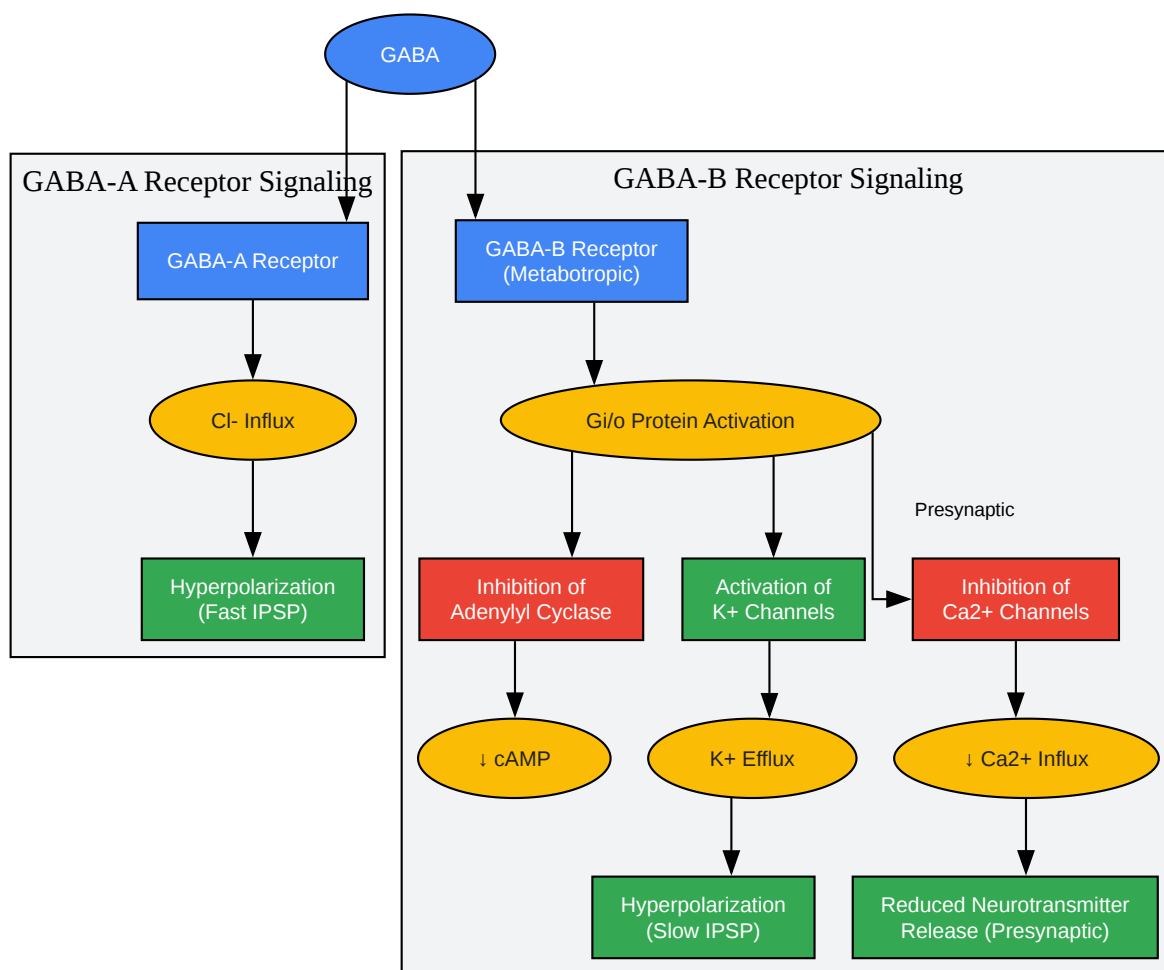
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Figure 1: Signaling pathway of **CI-966 hydrochloride**.



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Figure 2: General experimental workflow.



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Figure 3: Downstream signaling of GABA receptors.

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- To cite this document: BenchChem. [Application Notes and Protocols for CI-966 Hydrochloride in Rodent Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668964#ci-966-hydrochloride-dose-for-rodent-studies]

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